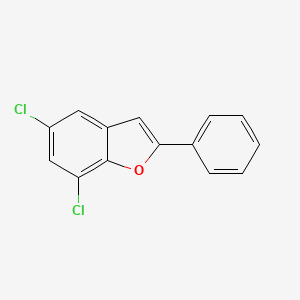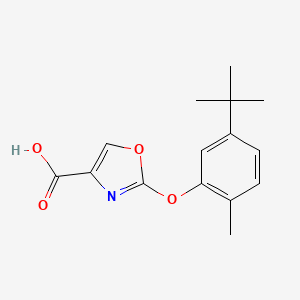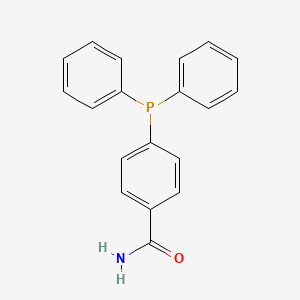
4-(Diphenylphosphino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylphosphino)benzamide is an organophosphorus compound with the molecular formula C19H16NOP It features a benzamide group substituted with a diphenylphosphino group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Diphenylphosphino)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-(diphenylphosphino)benzoic acid with amines under specific conditions. For example, the condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation has been reported as a green and efficient method . Another method involves the use of organotin precursors, where the reaction of 4-(diphenylphosphino)benzoic acid with organotin oxides and -oxy-hydroxide results in the formation of various organostannoxane-supported compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diphenylphosphino)benzamide undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include diethyl azodicarboxylate (DEAD), triphenylphosphine, and various organotin compounds. Conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired reactions.
Major Products
Major products formed from reactions involving this compound include phosphine oxides, esters, and various organostannoxane-supported compounds .
Aplicaciones Científicas De Investigación
4-(Diphenylphosphino)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Diphenylphosphino)benzamide involves its role as a phosphine ligand and reducing agent. In the context of CRISPR/Cas9 reactivation, the compound removes azidomethylnicotinyl groups, thereby restoring the function of the gRNA and enabling gene editing . The molecular targets and pathways involved include the interaction with nucleic acids and proteins, facilitating specific chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphino)benzamide: Similar in structure but with the diphenylphosphino group at the ortho position.
4-(Diphenylphosphino)benzoic acid: The parent compound with a carboxylic acid group instead of an amide.
Uniqueness
4-(Diphenylphosphino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its ability to act as both a reductant and a pronucleophile in the Mitsunobu reaction highlights its versatility .
Propiedades
Número CAS |
5068-15-5 |
|---|---|
Fórmula molecular |
C19H16NOP |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
4-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C19H16NOP/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H2,20,21) |
Clave InChI |
KZUACPSBACWLPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


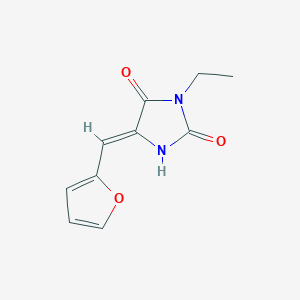
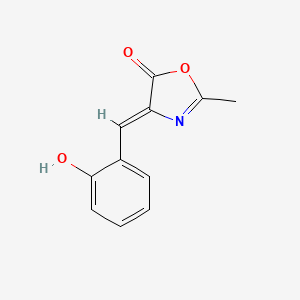
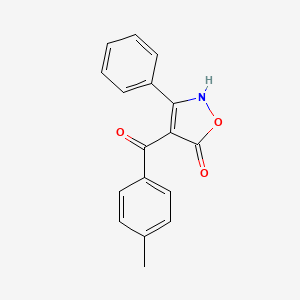

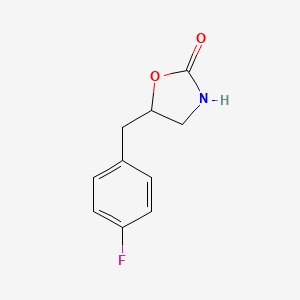

![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
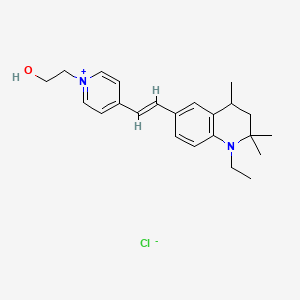
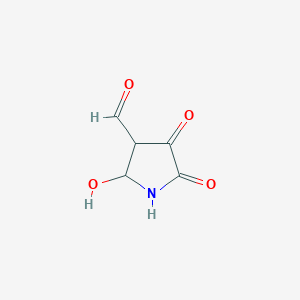
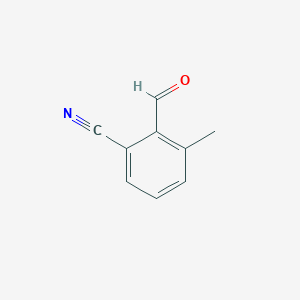
![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)
